molecular formula C6H9N3O3S B581217 5-Formyl-N,N-dimethylpyrazole-1-sulfonamide CAS No. 1041421-94-6

5-Formyl-N,N-dimethylpyrazole-1-sulfonamide

Cat. No.: B581217
CAS No.: 1041421-94-6
M. Wt: 203.216
InChI Key: ROCRDNKCRMQSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Formyl-N,N-dimethylpyrazole-1-sulfonamide is a chemical compound with the molecular formula C6H9N3O3S and a molecular weight of 203.22 g/mol . It is a pyrazole derivative that features a sulfonamide group and a formyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-N,N-dimethylpyrazole-1-sulfonamide typically involves the reaction of N,N-dimethylpyrazole with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond . The formyl group is introduced through a subsequent formylation reaction using formic acid or a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-N,N-dimethylpyrazole-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Formyl-N,N-dimethylpyrazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a potential DAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids. This inhibition can modulate neurological pathways and has potential therapeutic implications. The sulfonamide group plays a crucial role in its binding affinity and specificity towards the target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Formyl-N,N-dimethylpyrazole-1-sulfonamide is unique due to the presence of both the formyl and N,N-dimethyl groups, which confer specific chemical reactivity and binding properties. These structural features make it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

5-formyl-N,N-dimethylpyrazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3S/c1-8(2)13(11,12)9-6(5-10)3-4-7-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCRDNKCRMQSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C(=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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